1-(5-Aminothiazol-2-yl)guanidine hydrochloride
Description
1-(5-Aminothiazol-2-yl)guanidine hydrochloride (CAS 942631-51-8) is a guanidine derivative featuring a 5-aminothiazole moiety linked to a guanidine group. Its molecular formula is C₄H₇ClN₆S, with a molecular weight of 214.67 g/mol (calculated from constituent atoms). The compound’s structure combines a thiazole ring substituted with an amino group at the 5-position and a guanidine substituent at the 2-position, protonated as a hydrochloride salt.
Guanidine derivatives are widely studied for their biological activity, particularly in antimicrobial contexts, due to their ability to disrupt cellular membranes or interfere with enzymatic processes .
Properties
IUPAC Name |
2-(5-amino-1,3-thiazol-2-yl)guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5S.ClH/c5-2-1-8-4(10-2)9-3(6)7;/h1H,5H2,(H4,6,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXZQPOZKLRNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N=C(N)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Aminothiazol-2-yl)guanidine hydrochloride typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents . The reaction conditions often require the presence of coupling reagents or metal catalysts to facilitate the guanidylation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Synthetic Routes to Guanidine-Thiazole Derivatives
The synthesis of 1-(5-aminothiazol-2-yl)guanidine hydrochloride likely involves:
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Cyclocondensation Reactions : Guanidine hydrochloride reacts with α,β-unsaturated carbonyl compounds or α-halo ketones to form thiazole rings. For example, thiourea derivatives can undergo Biginelli-like multicomponent condensations with β-ketoesters and aldehydes under acid catalysis to yield dihydropyrimidine-thiazole hybrids .
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Michael Addition-Cyclization : Guanidine nucleophiles may attack α,β-unsaturated enones, followed by intramolecular cyclization to form fused thiazole-guanidine systems. This pathway is exemplified in the synthesis of pyrimidoquinazolines .
Table 1: Representative Reaction Conditions for Guanidine-Thiazole Systems
Functionalization via Electrophilic Substitution
The 5-aminothiazole moiety in the compound is amenable to electrophilic substitution. Key reactions include:
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Acylation : The amine group at the 5-position can react with acyl chlorides or anhydrides to form amides. For instance, 2-aminothiazoles undergo acylation with furan-2-ylpropanoic acid derivatives under mild conditions .
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Diazo Coupling : The aromatic amine may participate in diazonium salt formation, enabling coupling with electron-rich arenes or heterocycles.
Cyclocondensation with Bis-Electrophiles
1-(5-Aminothiazol-2-yl)guanidine hydrochloride can act as a bifunctional nucleophile in cyclocondensation reactions:
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With α,β-Diketones : Forms pyrimidine-thiazole fused systems via tandem Michael addition and cyclodehydration .
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With Alkynones : Sonogashira coupling followed by cyclization yields bipyrimidine-thiazole hybrids, as seen in analogous guanidine systems .
Example Reaction Pathway
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Step 1 : Michael addition of the guanidine’s NH group to an α,β-unsaturated carbonyl.
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Step 2 : Intramolecular cyclization via nucleophilic attack of the thiazole amine.
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Step 3 : Elimination of small molecules (e.g., H₂O, EtOH) to form the fused heterocycle .
Coordination Chemistry and Metal Complexation
The guanidine-thiazole framework may coordinate transition metals (e.g., Cu²⁺, Fe³⁺) through its nitrogen atoms. Such complexes are under investigation for catalytic or bioactive applications, though specific studies on this compound remain unreported .
Denaturation and Biochemical Interactions
While not a direct reaction, guanidine hydrochloride derivatives are known protein denaturants. The hydrochloride salt likely disrupts hydrogen bonding in biomolecules, as observed in guanidine-induced unfolding of lysozyme and cytochrome c .
Limitations and Research Gaps
Scientific Research Applications
1-(5-Aminothiazol-2-yl)guanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(5-Aminothiazol-2-yl)guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The thiazole ring also contributes to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound is compared to five guanidine-based analogs (Table 1), focusing on substituent effects and applications:
Table 1: Key Attributes of 1-(5-Aminothiazol-2-yl)guanidine Hydrochloride and Analogs
Key Research Findings
Thiazole vs. Quinazoline Derivatives
- Thiazole-based compounds (e.g., 1-(5-Aminothiazol-2-yl)guanidine HCl) exhibit improved solubility in polar solvents compared to quinazoline derivatives like GMQ hydrochloride, attributed to the amino group’s hydrophilicity .
- GMQ hydrochloride ’s quinazoline ring enables π-π stacking interactions with biological targets, enhancing its efficacy as an ASIC3 activator .
Substituent Effects on Reactivity
- The chloromethyl group in 2-Guanidino-4-chloromethylthiazole HCl allows nucleophilic substitution reactions, enabling covalent modifications for drug delivery systems .
- Cyano-substituted analogs (e.g., 1-(4-Cyanophenyl)guanidine HCl) demonstrate increased stability under acidic conditions due to the electron-withdrawing cyano group .
Crystal Structure and Stability
- Heteroatom substitution in aromatic rings (e.g., sulfur in thiazole vs. oxygen in benzoxazole) significantly impacts crystal packing. For example, benzoxazol-2-yl guanidinium chloride forms triclinic crystals, while benzothiazol-2-yl analogs adopt monoclinic systems, affecting melting points and solubility .
Biological Activity
1-(5-Aminothiazol-2-yl)guanidine hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
1-(5-Aminothiazol-2-yl)guanidine hydrochloride features a thiazole moiety which is significant for its biological activity. The thiazole ring enhances the compound's interaction with biological targets compared to other similar guanidine derivatives.
The biological activity of 1-(5-Aminothiazol-2-yl)guanidine hydrochloride is primarily attributed to its ability to interact with various biochemical pathways:
- Antimicrobial Activity : The compound exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall integrity, leading to cell lysis .
- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of several cancer cell lines, including glioblastoma and melanoma. The cytotoxic effects are mediated through apoptosis induction and cell cycle arrest .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of 1-(5-Aminothiazol-2-yl)guanidine hydrochloride:
| Biological Activity | Cell Line/Organism | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 10 | Cell wall disruption |
| Anticancer | U251 (glioblastoma) | 20 | Apoptosis induction |
| Anticancer | WM793 (melanoma) | 15 | Cell cycle arrest |
| Cytotoxicity | A549 (lung cancer) | 0.39 | Membrane damage |
Case Studies
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of various thiazole derivatives, 1-(5-Aminothiazol-2-yl)guanidine hydrochloride was found to significantly reduce cell viability in U251 cells with an IC50 of 20 µM. The compound induced apoptosis, which was confirmed by increased caspase activity in treated cells .
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of the compound against E. coli and MRSA. The results indicated an IC50 value of 10 µM, demonstrating its potential as a broad-spectrum antimicrobial agent . The study highlighted the compound's ability to overcome resistance mechanisms present in certain bacterial strains.
Toxicity Profile
While exploring the therapeutic potential, it is crucial to assess toxicity. An inhalation toxicity study conducted on Sprague-Dawley rats revealed that exposure to high concentrations resulted in acute inflammation and necrosis in lung tissues. The LC50 was determined to be >68 mg/m³, indicating a need for careful dosage management in therapeutic applications .
Q & A
Q. What are the recommended protocols for synthesizing 1-(5-Aminothiazol-2-yl)guanidine hydrochloride, and how can reaction efficiency be optimized?
Answer:
- Synthetic Routes : Thiazole derivatives like this compound are typically synthesized via cyclization of thiourea intermediates with α-haloketones or α-haloaldehydes. For example, analogous thiazole syntheses involve coupling 5-aminothiazole precursors with guanidine hydrochloride under acidic conditions .
- Optimization : Reaction efficiency can be enhanced by controlling temperature (e.g., reflux in ethanol or methanol) and stoichiometric ratios. Computational tools, such as AI-driven retrosynthesis platforms (e.g., ICReDD’s reaction path search methods), can predict optimal conditions by analyzing thermodynamic and kinetic parameters .
- Validation : Confirm product purity via HPLC (using methods similar to those for Tizanidine Hydrochloride, where mobile phases like phosphate buffer and acetonitrile are used) and NMR (e.g., δ 7.5–8.5 ppm for thiazole protons) .
Q. How should researchers characterize the physicochemical properties of this compound?
Answer:
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Key Properties :
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Spectroscopic Data : FT-IR (e.g., N-H stretch at ~3300 cm⁻¹ for guanidine) and UV-Vis (λmax ~270 nm for thiazole moieties) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves (verified via Ansell Chemical Resistance Guide) and safety goggles. Ensure fume hoods (≥100 fpm face velocity) are used for weighing and synthesis .
- First Aid : For accidental exposure, follow SDS guidelines for similar hydrochlorides: rinse eyes with water for 15 minutes; administer activated charcoal if ingested .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activity data for this compound?
Answer:
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to validate interactions with targets like Hsp90, as seen in structurally related isothiazole derivatives .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to reconcile discrepancies in IC50 values across studies. For example, biological replicates should show <15% variability .
- Experimental Replication : Reproduce assays under controlled conditions (e.g., fixed ATP concentration in kinase inhibition studies) to isolate confounding variables .
Q. What advanced strategies are recommended for studying the compound’s reaction mechanisms in catalytic systems?
Answer:
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-guanidine) to track intermediates in thiazole ring formation. Monitor via LC-MS/MS .
- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants for guanidine-thiazole coupling. Compare to DFT-calculated activation energies .
- In Situ Monitoring : Operando IR spectroscopy to detect transient species (e.g., thiourea intermediates) during synthesis .
Q. How can researchers design experiments to evaluate the compound’s potential as a metalloenzyme inhibitor?
Answer:
- Experimental Design :
- Target Selection : Focus on zinc-dependent enzymes (e.g., carbonic anhydrase), given thiazole’s metal-chelating properties .
- Assay Development : Use fluorescence-based assays (e.g., FAM-labeled substrates) with Ki determination via Cheng-Prusoff equation .
- Cross-Validation : Compare inhibition data with X-ray crystallography of enzyme-ligand complexes (resolution ≤2.0 Å) .
- Controls : Include guanidine hydrochloride and 5-aminothiazole as reference inhibitors to isolate contributions of the hybrid structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
